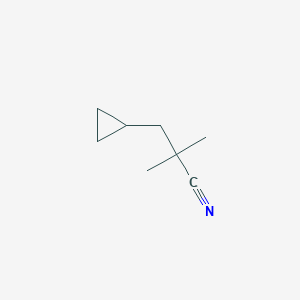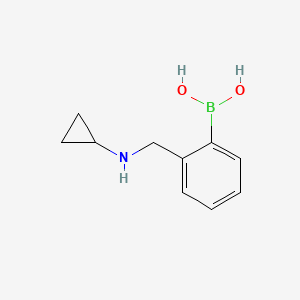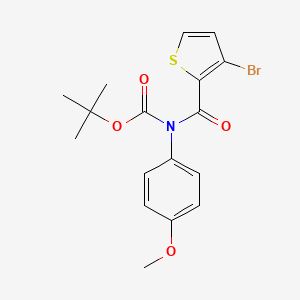
1-Chloro-4-(trichloromethoxy)-2-(trifluoromethyl)benzene
Overview
Description
1-Chloro-4-(trichloromethoxy)-2-(trifluoromethyl)benzene, commonly referred to as CTTB, is a synthetic organic compound that has been used in a variety of scientific research applications. CTTB is a colorless, volatile, and flammable liquid with a sweet, pungent odor and a boiling point of 125°C. CTTB is classified as a halogenated aromatic hydrocarbon and is used in a variety of industrial and laboratory applications.
Scientific Research Applications
Synthesis and Characterization of Fluorine-Containing Compounds
The compound 1-Chloro-4-(trichloromethoxy)-2-(trifluoromethyl)benzene and its derivatives are prominently featured in the synthesis and characterization of novel fluorine-containing materials. Yu Xin-hai (2010) delved into the synthesis of various fluorine-substituted compounds, exploring their characteristics through techniques like Fourier transform infrared spectroscopy (FTIR) and differential scanning calorimetry (DSC). The resulting fluorine-containing polyetherimide exhibited noteworthy properties, highlighting the compound's potential in advanced material development Yu Xin-hai.
Trifluoromethylation in Organic Synthesis
The trifluoromethyl group, a structural feature in 1-Chloro-4-(trichloromethoxy)-2-(trifluoromethyl)benzene, is a key component in various organic synthesis processes. E. Mejía and A. Togni (2012) demonstrated the utilization of methyltrioxorhenium as a catalyst for the direct electrophilic trifluoromethylation of aromatic and heteroaromatic compounds. This process, typically conducted in chloroform solvent, yielded products in up to 77% yield, showcasing the compound's significance in organic synthesis E. Mejía, A. Togni.
Production of High-Value Heterocyclic Compounds
The compound also plays a crucial role in the synthesis of high-value heterocyclic compounds. Diana Vargas-Oviedo et al. (2017) outlined a three-step synthesis sequence starting from 1-Chloro-4-(trichloromethoxy)-2-(trifluoromethyl)benzene to efficiently produce a library of 1,2-dialkyl-5-trifluoromethylbenzimidazoles. The methodology emphasized the modular lipophilicity of products and the convenience of microwave-assisted reactions, signifying the compound's utility in generating structurally significant molecules Diana Vargas-Oviedo, Andrés Charris-Molina, J. Portilla.
Photochemical Reactivity and Environmental Impact
L. Scrano et al. (2004) investigated the photochemical behavior of a derivative of the compound, oxyfluorfen, on different soils. The study provided insights into the compound's retention and photochemical reactivity, highlighting its environmental impact and behavior under natural conditions L. Scrano, S. Bufo, T. Cataldi, T. Albanis.
properties
IUPAC Name |
1-chloro-4-(trichloromethoxy)-2-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl4F3O/c9-6-2-1-4(16-8(10,11)12)3-5(6)7(13,14)15/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMIPAOHGCCTJSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(Cl)(Cl)Cl)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl4F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001189251 | |
| Record name | Benzene, 1-chloro-4-(trichloromethoxy)-2-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001189251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-4-(trichloromethoxy)-2-(trifluoromethyl)benzene | |
CAS RN |
1417567-18-0 | |
| Record name | Benzene, 1-chloro-4-(trichloromethoxy)-2-(trifluoromethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1417567-18-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1-chloro-4-(trichloromethoxy)-2-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001189251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(R)-1-chloro-3-{[(4-chlorophenyl)methylene]amino}propan-2-ol](/img/structure/B1456469.png)
![[8-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]methanol](/img/structure/B1456470.png)


![3,4-dihydro-9-benzyloxy-[1]benzothieno[2,3-f]-1,4-thiazepin-5(2H)-one](/img/structure/B1456475.png)



![3-(4-Methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyridine](/img/structure/B1456483.png)

![1-[6-(Trifluoromethyl)pyrimidin-4-yl]piperidin-4-amine](/img/structure/B1456485.png)


![2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B1456489.png)